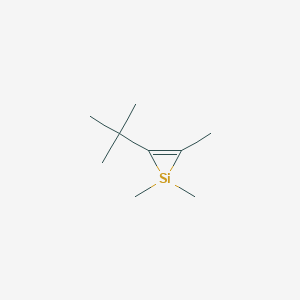

2-tert-Butyl-1,1,3-trimethyl-1H-silirene

Description

2-tert-Butyl-1,1,3-trimethyl-1H-silirene is a strained three-membered silicon-containing heterocycle with a unique electronic and steric profile. The tert-butyl group at the 2-position and methyl substituents at the 1,1,3-positions contribute to its stability by mitigating ring strain through steric protection.

Properties

CAS No. |

62346-49-0 |

|---|---|

Molecular Formula |

C9H18Si |

Molecular Weight |

154.32 g/mol |

IUPAC Name |

2-tert-butyl-1,1,3-trimethylsilirene |

InChI |

InChI=1S/C9H18Si/c1-7-8(9(2,3)4)10(7,5)6/h1-6H3 |

InChI Key |

WFKNHXAAGXRYHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C([Si]1(C)C)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-tert-Butyl-1,1,3-trimethyl-1H-silirene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of silirenes typically involves ring-closing strategies using silyl precursors or dehydrohalogenation of silyl halides. For example, Barton’s base (2-tert-butyl-1,1,3,3-tetramethylguanidine) has been used as a mild organic base to promote coupling reactions in sterically hindered systems, which could be adapted for silirene synthesis under anhydrous conditions . Reaction parameters such as temperature (e.g., −78°C to room temperature) and solvent polarity (e.g., THF or hexane) should be optimized to minimize side reactions. Monitoring via TLC or GC-MS is advised to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing 2-tert-Butyl-1,1,3-trimethyl-1H-silirene, and what key spectral features should be monitored?

- Methodological Answer :

- 1H/13C NMR : Look for distinct shifts in the silirene ring protons (δ ~5–7 ppm) and methyl/tert-butyl groups (δ ~0.8–1.5 ppm). Silicon-induced deshielding may alter peak splitting patterns .

- IR Spectroscopy : Monitor Si–C stretching vibrations (500–700 cm⁻¹) and C=C/Si–H bonds (1600–2100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group in 2-tert-Butyl-1,1,3-trimethyl-1H-silirene influence its reactivity in ring-opening or cycloaddition reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, which can direct regioselectivity in reactions. For example, in Diels-Alder cycloadditions, bulky substituents may favor endo transition states. Computational modeling (e.g., DFT) can predict steric effects on transition-state geometries. Experimentally, competitive reactions with less hindered analogs (e.g., methyl instead of tert-butyl) can isolate steric contributions .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of 2-tert-Butyl-1,1,3-trimethyl-1H-silirene, and how do these models inform experimental design?

- Methodological Answer : Density Functional Theory (DFT) with basis sets like 6-31G(d,p) can model the silirene’s HOMO-LUMO gaps and electrostatic potential surfaces. These models predict sites for electrophilic/nucleophilic attack and guide functionalization strategies. For example, electron-deficient silirenes may undergo nucleophilic ring-opening, which can be validated experimentally via reactions with Grignard reagents .

Q. What challenges arise in isolating 2-tert-Butyl-1,1,3-trimethyl-1H-silirene due to its sensitivity to moisture or oxygen, and what inert-atmosphere techniques are recommended?

- Methodological Answer : Silirenes are prone to hydrolysis and oxidation. Use Schlenk lines or gloveboxes (N₂/Ar atmosphere) for synthesis and purification. Storage under inert gas with molecular sieves is critical. Chromatography should employ deoxygenated solvents (e.g., distilled hexane) and anhydrous silica .

Data Contradictions and Resolution

Q. How can conflicting literature data on the stability of 2-tert-Butyl-1,1,3-trimethyl-1H-silirene under thermal or photolytic conditions be resolved?

- Methodological Answer : Contradictions may stem from varying impurity levels or experimental setups. Reproduce studies using controlled conditions (e.g., standardized light sources for photolysis). Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring can quantify degradation pathways. Cross-reference with analogous silirenes’ stability profiles .

Q. How can kinetic isotope effect (KIE) studies elucidate the mechanism of electrophilic additions to 2-tert-Butyl-1,1,3-trimethyl-1H-silirene?

- Methodological Answer : Deuterium labeling at reactive sites (e.g., silirene ring) can reveal whether bond-breaking occurs in the rate-determining step. For example, a primary KIE (kH/kD > 1) suggests proton transfer is critical. Isotopic mixtures can be analyzed via NMR or mass spectrometry, as demonstrated in dithiane systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.